6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 852376-79-5
Cat. No.: VC4955991
Molecular Formula: C19H15FN4OS
Molecular Weight: 366.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852376-79-5 |
|---|---|
| Molecular Formula | C19H15FN4OS |
| Molecular Weight | 366.41 |
| IUPAC Name | 6-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C19H15FN4OS/c1-25-16-8-4-14(5-9-16)19-22-21-17-10-11-18(23-24(17)19)26-12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3 |
| Standard InChI Key | BCKHEODTDCQBOR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of a bicyclic triazolo[4,3-b]pyridazine system, where a triazole ring (positions 1–3) is fused to a pyridazine moiety (positions 4–6). This arrangement creates a planar, electron-deficient heterocycle capable of π-π stacking interactions with biological targets . The triazole ring’s nitrogen atoms participate in hydrogen bonding, while the pyridazine component enhances solubility through its polarizable structure.
Substituent Effects
-
4-Fluorobenzylthio Group: Positioned at C6, this substituent introduces steric bulk and electron-withdrawing effects via the fluorine atom. The thioether linkage (-S-) enhances metabolic stability compared to oxygen analogs, potentially prolonging biological half-life.
-
4-Methoxyphenyl Group: At C3, the methoxy group (-OCH₃) donates electron density through resonance, modulating the electron distribution across the triazole ring. This group may improve membrane permeability due to its hydrophobic character .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅FN₄OS |
| Molecular Weight | 378.42 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Data derived from structural analogs indicate moderate lipophilicity (LogP ~3.2), suggesting balanced solubility and permeability profiles suitable for oral bioavailability. The absence of hydrogen bond donors reduces polarity, while multiple acceptors facilitate interactions with target proteins.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from pyridazine precursors:
-
Pyridazine Functionalization: Introduction of a thiol group at C6 via nucleophilic substitution using sodium hydrosulfide (NaSH) under inert conditions .
-
Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl compounds at C3, facilitated by acetic acid catalysis .
-
Substituent Coupling:
Key Reaction Conditions
-
Temperature: 80–120°C for cyclocondensation and coupling steps .
-
Catalysts: Pd(PPh₃)₄ for Suzuki reactions; BF₃·Et₂O for Friedel-Crafts alkylation .
-
Yield Optimization: Reported yields range from 65% (triazole formation) to 85% (Suzuki coupling) .
Stability and Reactivity
The compound exhibits stability under ambient conditions but degrades in strong acidic or basic environments due to hydrolysis of the thioether bond. Reactivity screenings reveal:
-
Oxidation: Forms sulfoxide derivatives upon treatment with hydrogen peroxide.
-
Nucleophilic Aromatic Substitution: Susceptible to displacement at C7 of the pyridazine ring under forcing conditions .
Biological Activities and Mechanisms of Action
Antiproliferative Effects
In vitro assays demonstrate potent activity against human cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | Microtubule destabilization |
| A549 (Lung) | 2.8 ± 0.5 | Topoisomerase II inhibition |
| HeLa (Cervical) | 1.9 ± 0.4 | Caspase-3/7 activation |
Mechanistic studies indicate dual targeting of microtubules and topoisomerases, leading to G2/M phase arrest and apoptosis . The 4-fluorobenzylthio group enhances tubulin binding affinity by 3-fold compared to non-fluorinated analogs.
Enzymatic Inhibition
The compound inhibits c-Met kinase (IC₅₀ = 0.8 μM), a receptor tyrosine kinase implicated in tumor metastasis. Structural modeling suggests hydrogen bonding between the triazole N2 atom and Met1211 residue in the kinase active site .
Comparative Analysis with Analogous Compounds
Structural Analogues
-
3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-triazolo[4,3-b]pyridazine: Differing methoxyphenyl regiochemistry reduces c-Met inhibition (IC₅₀ = 2.1 μM), highlighting the importance of para-substitution.
-
6-(4-Chlorophenyl)-3-hydrazinyl-1,2,4-triazine: Lacking the pyridazine core, this analog shows 10-fold lower antiproliferative activity, underscoring the role of the bicyclic system in potency .
Pharmacokinetic Comparisons
| Parameter | Target Compound | 3-(3-Methoxyphenyl) Analog |
|---|---|---|
| Plasma Half-life | 4.2 h | 2.8 h |
| Cmax (Oral) | 1.8 μg/mL | 0.9 μg/mL |
| VDss (L/kg) | 3.5 | 2.1 |
The target compound’s superior pharmacokinetics are attributed to its balanced LogP and reduced metabolic clearance via cytochrome P450 3A4.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume